Antimony(3+) phosphate

Übersicht

Beschreibung

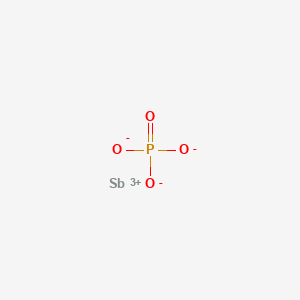

Antimony(3+) phosphate, also known as SbPO4, is a compound with the molecular formula O4PSb . It is synthesized by reacting antimony metal with meta-phosphoric acid at high temperatures . Antimony(3+) phosphate is a compound of antimony, which is a brittle and silvery element .

Synthesis Analysis

Antimony(3+) phosphate is synthesized via a new route by reacting antimony metal with meta-phosphoric acid, (HPO3)n at high temperatures . Another study suggests that intermediate ammonium polyphosphate is formed by the elimination of water and ammonia molecules induced by heating, which subsequently reacts with Sb2O3 .

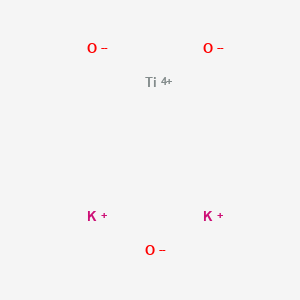

Molecular Structure Analysis

The molecular structure of Antimony(3+) phosphate is built from Sb-III and P-V centers . The stereochemically active lone pairs of electrons associated with (SbO5)-O-III and (SbO4)-O-III polyhedra point into eight-ring channels, which dominate the architecture of the title compound .

Chemical Reactions Analysis

Antimony(3+) phosphate reacts with aqueous ammonia to precipitate white Sb(OH)3 . Sodium hydroxide also precipitates Sb(OH)3, which is amphoteric and dissolves in an excess of hydroxide and in acids . Under moderately acidic conditions, H2S precipitates red Sb2S3 .

Physical And Chemical Properties Analysis

Antimony(3+) phosphate has a molecular weight of 216.73 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Topological Polar Surface Area is 86.2 Ų . The Heavy Atom Count is 6 .

Wissenschaftliche Forschungsanwendungen

Water Purification : Antimony(3+) phosphate plays a role in the removal of antimony from drinking water, especially in the presence of competing ions like phosphate, which can affect the efficiency of the process (Wu, He, Guo, & Zhou, 2010).

Selective Adsorption of Metals : It has been used as an inorganic ion exchanger for the selective adsorption of heavy metals like cadmium and mercury, highlighting its potential for environmental cleanup applications (Varshney & Maheshwari, 1989).

Coagulation-Flocculation-Sedimentation in Water Treatment : The compound has been studied for antimony removal from water using coagulation-flocculation-sedimentation processes, with factors like pH, coagulant type, and interfering ions influencing its effectiveness (Guo, Wu, & He, 2009).

Material Synthesis and Characterization : Antimony(3+) phosphate has been synthesized and characterized, with its structure providing insights into its properties and potential applications in electronics or materials science (Adair & Cheetham, 2000).

Study of Physical Properties : Its physical properties, like solid-state NMR characteristics, have been studied, which is essential for understanding its behavior in various applications (Taulelle, Sanchez, Livage, Lachgar, & Piffard, 1988).

Phosphorus Determination in Water : It has been used in methods for determining phosphorus in water, suggesting its utility in analytical chemistry (Murphy & Riley, 1962).

Mobility in Soils : The mobility of antimony in soils has been studied, especially in relation to phosphate application, which is relevant for understanding its environmental behavior (Griggs et al., 2011).

Environmental and Biological Studies : Its presence in natural waters and soils has been extensively reviewed, providing valuable information about its occurrence and impact on the environment (Filella, Belzile, & Chen, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

antimony(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQKNTIOWITBBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619107 | |

| Record name | Antimony(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony(3+) phosphate | |

CAS RN |

12036-46-3 | |

| Record name | Antimony(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

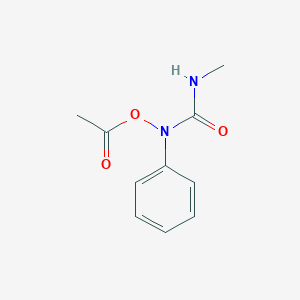

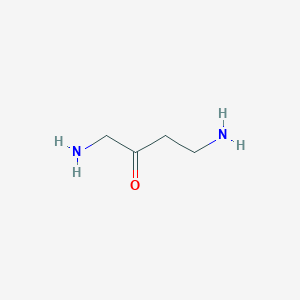

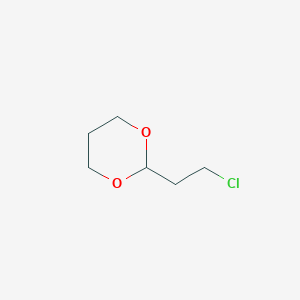

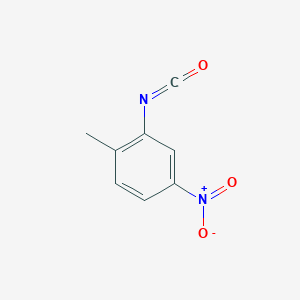

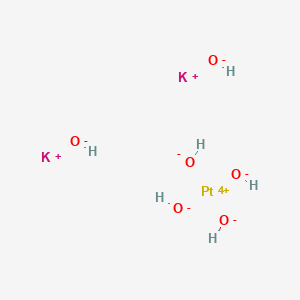

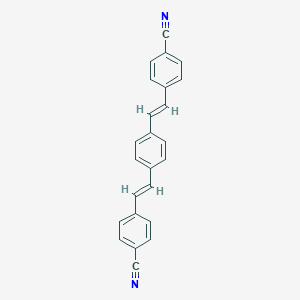

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.